2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one
Overview
Description
2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a versatile chemical compound with diverse properties . It is a key intermediate when preparing active pharmaceutical ingredients . Several Janus kinase (JAK) inhibitors, which have therapeutic applications in the treatment of cancer and inflammatory diseases, have a common pyrrolo[2,3-d]pyrimidine core .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis
Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . It has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . Its melting point range is approximately 214-217 °C .Scientific Research Applications
Synthesis and Scaffold Development
2-Chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one and its derivatives have been utilized as scaffolds in various pharmaceutical research areas. Notably, the compound serves as a basis for developing kinase inhibitors, a significant category of therapeutic agents in cancer treatment. The synthesis of these compounds, including 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and related diazaoxindoles, has been extensively studied to enhance their applications in medicinal chemistry (Cheung, Harris, & Lackey, 2001).
Structural Studies and Crystallography
Crystallographic studies of derivatives of 2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one have contributed significantly to understanding molecular interactions and structural characteristics. For instance, the crystal structures of 9-(2-bromoethyl)-substituted 7-deazapurines, synthesized from 4-chloro-7H-pyrrolo[2,3-d]pyrimidines, have been analyzed to understand their side-chain positioning relative to the heterocyclic ring. This research aids in designing molecules with desired physical and chemical properties (Asaftei et al., 2009).
Pharmaceutical Intermediate Synthesis
The compound serves as an important intermediate in pharmaceutical synthesis. For instance, large-scale synthesis methods have been developed for pyrrolo[2,3-d]pyrimidines, highlighting their relevance in creating pharmaceutically active compounds. This involves efficient processes that are both ecological and economical, emphasizing the practical aspects of synthesizing these compounds for broader applications (Fischer & Misun, 2001).
Nucleoside Analogue Research
2-Chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one derivatives have been used to synthesize novel nucleoside analogues. These compounds are of interest due to their potential therapeutic applications, including antiviral and anticancer activities. The synthesis of such nucleosides involves unique methodologies, contributing to the development of new medicinal agents (Seela, Peng, Eickmeier, & Reuter, 2006).
Future Directions
The current study involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . This compound might be a practical building block in the synthesis of many JAK inhibitors .
properties
IUPAC Name |
2-chloro-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKDBKDYZLIMRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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